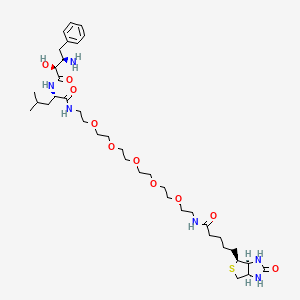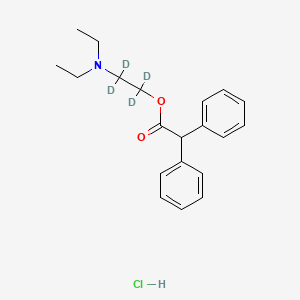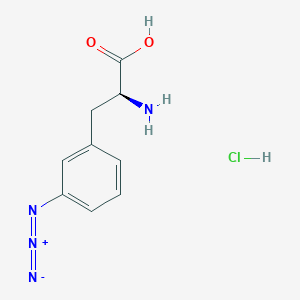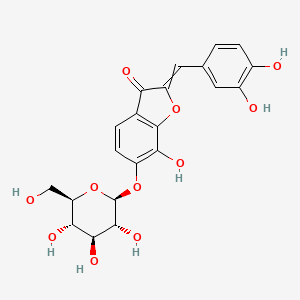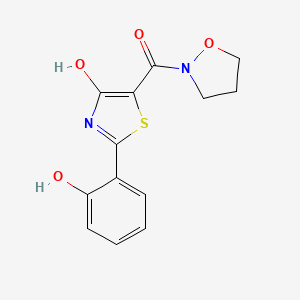
cIAP1 Ligand-Linker Conjugates 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cIAP1 Ligand-Linker Conjugates 1: is a compound composed of an inhibitor of apoptosis protein (IAP) ligand for the E3 ubiquitin ligase and a proteolysis-targeting chimera (PROTAC) linker . This compound is particularly useful in the development of specific and non-genetic IAP-dependent protein erasers (SNIPERs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 Ligand-Linker Conjugates 1 involves the conjugation of an IAP ligand to a PROTAC linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail . the general approach involves standard organic synthesis techniques, including coupling reactions and purification steps.
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the available literature. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
cIAP1 Ligand-Linker Conjugates 1 primarily undergoes reactions typical of organic compounds, including:
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents are not detailed.
Reduction: Reduction reactions may also be possible, depending on the functional groups present.
Substitution: The compound can participate in substitution reactions, particularly at reactive sites on the ligand or linker.
Common Reagents and Conditions
Common reagents and conditions for these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Generally, the reactions aim to modify the functional groups on the ligand or linker to enhance the compound’s activity or stability .
Applications De Recherche Scientifique
cIAP1 Ligand-Linker Conjugates 1 has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of cIAP1 Ligand-Linker Conjugates 1 involves its role as an E3 ubiquitin ligase ligand. It binds to the E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of target proteins . This process is mediated through the ubiquitin-proteasome pathway, which is crucial for maintaining cellular homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
cIAP1 Ligand-Linker Conjugates 11: Another compound that combines an IAP ligand with a PROTAC linker, used for similar applications.
cIAP1 Ligand-Linker Conjugates 12: Similar in structure and function, also used in the development of SNIPERs.
Uniqueness
cIAP1 Ligand-Linker Conjugates 1 is unique due to its specific ligand and linker combination, which provides distinct binding and degradation properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C41H59N5O9S |
|---|---|
Poids moléculaire |
798.0 g/mol |
Nom IUPAC |
[(Z)-2-methylidenepent-3-enyl] N-[(2S)-1-[[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C41H59N5O9S/c1-5-11-29(2)27-55-41(50)45(4)30(3)38(48)44-36(31-12-7-6-8-13-31)40(49)46-18-10-16-35(46)39-43-34(28-56-39)37(47)32-14-9-15-33(26-32)54-25-24-53-23-22-52-21-20-51-19-17-42/h5,9,11,14-15,26,28,30-31,35-36H,2,6-8,10,12-13,16-25,27,42H2,1,3-4H3,(H,44,48)/b11-5-/t30-,35-,36-/m0/s1 |
Clé InChI |
VRIPTOPZFCHVHG-CAMYFPOLSA-N |
SMILES isomérique |
C/C=C\C(=C)COC(=O)N(C)[C@@H](C)C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCN |
SMILES canonique |
CC=CC(=C)COC(=O)N(C)C(C)C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


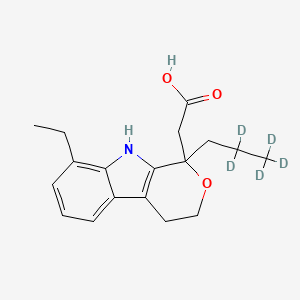
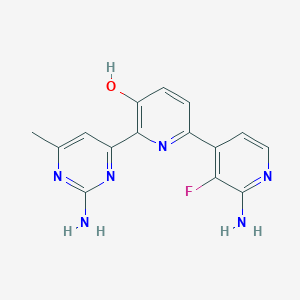
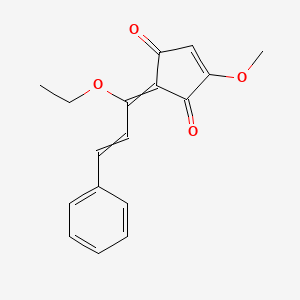
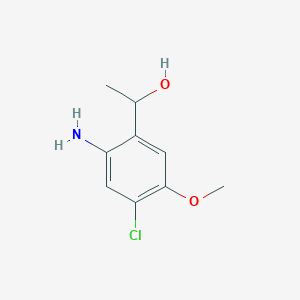
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18,19-trihydroxy-12-[(2R)-1-(4-hydroxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12429999.png)
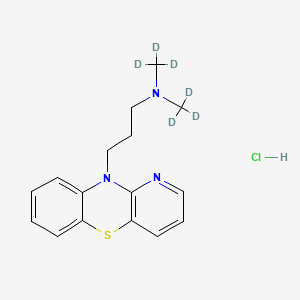
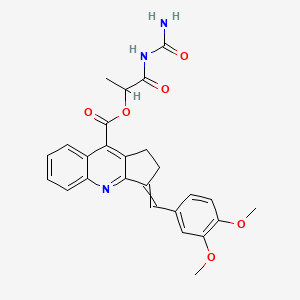
![(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid](/img/structure/B12430014.png)
